Cas no 2138528-10-4 (methyl 3-(ethylamino)cyclobutane-1-carboxylate)

Methyl 3-(ethylamino)cyclobutane-1-carboxylate is a cyclobutane-derived ester with a functionalized amine group, offering versatility in synthetic organic chemistry. Its strained cyclobutane ring enhances reactivity, making it a valuable intermediate for ring-opening or functionalization reactions. The ethylamino substituent introduces nucleophilic character, enabling further derivatization, while the methyl ester group provides a handle for hydrolysis or transesterification. This compound is particularly useful in medicinal chemistry for scaffold diversification and in materials science for designing rigid, functionalized structures. Its balanced reactivity and stability make it suitable for controlled synthesis of complex molecules. Proper handling under inert conditions is recommended to preserve its integrity.
methyl 3-(ethylamino)cyclobutane-1-carboxylate structure
2138528-10-4 structure
商品名:methyl 3-(ethylamino)cyclobutane-1-carboxylate
CAS番号:2138528-10-4
MF:C8H15NO2
メガワット:157.210202455521
CID:6266423
PubChem ID:165801016

methyl 3-(ethylamino)cyclobutane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 3-(ethylamino)cyclobutane-1-carboxylate
    • 2138528-10-4
    • EN300-1196538
    • インチ: 1S/C8H15NO2/c1-3-9-7-4-6(5-7)8(10)11-2/h6-7,9H,3-5H2,1-2H3
    • InChIKey: RDFDVYZGUVJPIQ-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1CC(C1)NCC)=O

計算された属性

  • せいみつぶんしりょう: 157.110278721g/mol
  • どういたいしつりょう: 157.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 4
  • 複雑さ: 141
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.6

methyl 3-(ethylamino)cyclobutane-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1196538-50mg
methyl 3-(ethylamino)cyclobutane-1-carboxylate
2138528-10-4
50mg
$407.0 2023-10-03
Enamine
EN300-1196538-250mg
methyl 3-(ethylamino)cyclobutane-1-carboxylate
2138528-10-4
250mg
$447.0 2023-10-03
Enamine
EN300-1196538-2500mg
methyl 3-(ethylamino)cyclobutane-1-carboxylate
2138528-10-4
2500mg
$949.0 2023-10-03
Enamine
EN300-1196538-5000mg
methyl 3-(ethylamino)cyclobutane-1-carboxylate
2138528-10-4
5000mg
$1406.0 2023-10-03
Enamine
EN300-1196538-1.0g
methyl 3-(ethylamino)cyclobutane-1-carboxylate
2138528-10-4
1g
$0.0 2023-06-08
Enamine
EN300-1196538-100mg
methyl 3-(ethylamino)cyclobutane-1-carboxylate
2138528-10-4
100mg
$427.0 2023-10-03
Enamine
EN300-1196538-10000mg
methyl 3-(ethylamino)cyclobutane-1-carboxylate
2138528-10-4
10000mg
$2085.0 2023-10-03
Enamine
EN300-1196538-500mg
methyl 3-(ethylamino)cyclobutane-1-carboxylate
2138528-10-4
500mg
$465.0 2023-10-03
Enamine
EN300-1196538-1000mg
methyl 3-(ethylamino)cyclobutane-1-carboxylate
2138528-10-4
1000mg
$485.0 2023-10-03

methyl 3-(ethylamino)cyclobutane-1-carboxylate 関連文献

methyl 3-(ethylamino)cyclobutane-1-carboxylateに関する追加情報

Exploring Methyl 3-(ethylamino)cyclobutane-1-carboxylate (CAS No. 2138528-10-4): Properties, Applications, and Innovations

Methyl 3-(ethylamino)cyclobutane-1-carboxylate (CAS No. 2138528-10-4) is a cyclobutane-derived ester with a unique structural framework, combining an ethylamino group and a carboxylate moiety. This compound has garnered attention in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in synthetic chemistry. Its molecular formula, C8H15NO2, and compact cyclobutane ring system make it a subject of interest for drug discovery and material science applications.

Recent trends in AI-driven drug design and green chemistry have amplified the demand for structurally diverse building blocks like methyl 3-(ethylamino)cyclobutane-1-carboxylate. Researchers are exploring its utility in peptide mimetics and bioactive molecule synthesis, aligning with the growing focus on targeted therapeutics. The compound’s cyclobutane scaffold is particularly valuable for modulating conformational rigidity, a hot topic in medicinal chemistry optimization.

From a synthetic perspective, CAS 2138528-10-4 exemplifies the rising importance of strain-release strategies in organic synthesis. The strained cyclobutane ring can facilitate novel bond-forming reactions, a theme frequently discussed in high-impact journals. Its ethylamino group further enables derivatization flexibility, catering to applications in catalysis and polymer chemistry.

Environmental and regulatory considerations are also shaping the discourse around this compound. With increasing searches for sustainable synthetic routes, methyl 3-(ethylamino)cyclobutane-1-carboxylate is being evaluated for atom economy and low-waste production methods. Laboratories are adopting flow chemistry and enzymatic catalysis to enhance its scalability, reflecting broader industry shifts toward green manufacturing.

In analytical chemistry, advanced techniques like LC-MS and NMR spectroscopy are critical for characterizing CAS 2138528-10-4. Purity and stability data are frequently queried in scientific databases, underscoring the need for rigorous quality control. The compound’s logP and solubility profiles are also key parameters for researchers optimizing formulation strategies.

Looking ahead, methyl 3-(ethylamino)cyclobutane-1-carboxylate is poised to play a role in emerging fields such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitor design. Its balanced lipophilicity and functional group compatibility align with next-generation therapeutic platforms. As the scientific community prioritizes structural novelty, this compound exemplifies the synergy between traditional synthesis and cutting-edge applications.

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